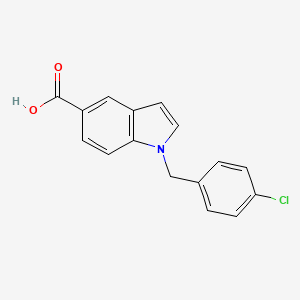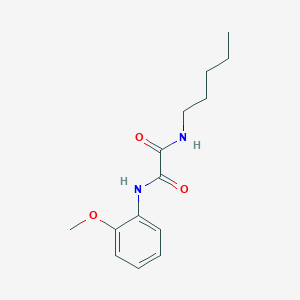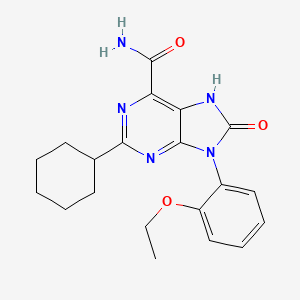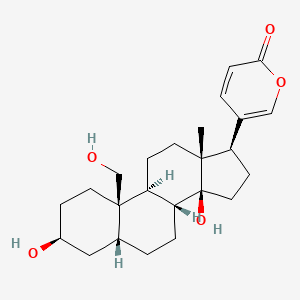
19-Hydroxybufalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxybufalin is a natural product belonging to the bufadienolide class of compounds, which are derived from the skin of toads. This compound has garnered significant attention due to its potential antitumor properties, particularly in the treatment of non-small cell lung cancer .
Applications De Recherche Scientifique
19-Hydroxybufalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and migration.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancers such as non-small cell lung cancer.
Industry: Limited industrial applications due to its primary use in research settings.
Mécanisme D'action
19-Hydroxybufalin exerts its effects through several molecular targets and pathways. The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound promotes apoptosis and reduces cell viability in cancer cells . Additionally, it affects the expression of key molecules such as CyclinD1, c-Myc, and β-catenin, further contributing to its antitumor effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
19-Hydroxybufalin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation and differentiation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation and promotes cell apoptosis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key molecules in the Wnt/β-catenin signaling pathway, such as CyclinD1, c-Myc, and β-catenin . This interaction results in decreased expression levels of these molecules, thereby inhibiting cell proliferation and promoting apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxybufalin typically involves the extraction and purification from natural sources, such as toad skin. The compound can be isolated using various chromatographic techniques. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the compound used in research is derived from natural sources .
Industrial Production Methods
Industrial production of this compound is not well-established, primarily due to its natural origin and the complexity of its structure. The extraction from natural sources remains the primary method of obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
19-Hydroxybufalin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, altering the chemical structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
19-Hydroxybufalin is structurally similar to other bufadienolides, including:
- Bufalin
- Telocinobufagin
- Hellebrigenol
- Gamabufotalin
- Arenobufagin
- Bufarenogin
- Pseudobufarenogin
- Bufotaline
- Resibufogenin
- Resibufagin
- Deacetylcinobufagin
- Cinobufagin
- 19-Oxocinobufagin
- Marinobufagenin
- Desacetylcinobufotalin
- Cinobufotalin
- Cinobufaginol
- 19-Oxocinobufotalin
- Arenobufagin 3-hemisuberate
- Proscillaridin A
Uniqueness
What sets this compound apart from these similar compounds is its specific hydroxylation at the 19th position, which contributes to its unique chemical and biological properties. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in cancer research .
Propriétés
IUPAC Name |
5-[(3S,5R,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-19-20(4-3-16-12-17(26)6-10-23(16,19)14-25)24(22,28)11-8-18(22)15-2-5-21(27)29-13-15/h2,5,13,16-20,25-26,28H,3-4,6-12,14H2,1H3/t16-,17+,18-,19+,20-,22-,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMYOHGWVSQN-KLAFWMLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5C3(CCC(C5)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

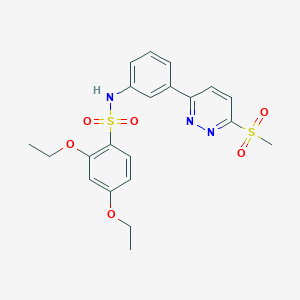
![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)
![7-(4-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2860740.png)
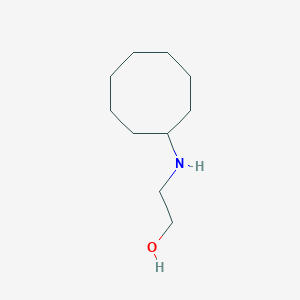
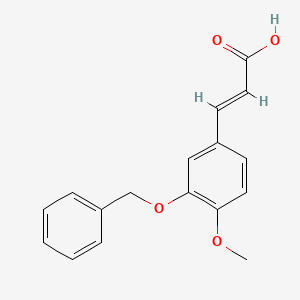

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)
